N~3~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE
Overview
Description
N~3~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE is a useful research compound. Its molecular formula is C14H24N4O3S and its molecular weight is 328.43 g/mol. The purity is usually 95%.
The exact mass of the compound N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-(methylsulfonyl)-3-piperidinecarboxamide is 328.15691181 g/mol and the complexity rating of the compound is 491. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
1. Receptor Interaction and Potential Therapeutic Uses
Selective 5-HT7 Receptor Antagonists and Multimodal 5-HT/Dopamine Receptor Ligands
Research by Canale et al. (2016) highlights the design of selective 5-HT7 receptor ligands and multimodal 5-HT/dopamine receptor ligands through N-alkylation of the sulfonamide moiety in arylsulfonamide derivatives. Specifically, compounds were identified that act as potent and selective 5-HT7 receptor antagonists, as well as 5-HT2A/5-HT7/D2 receptor antagonists, showing antidepressant-like and pro-cognitive properties in vivo, suggesting their therapeutic potential for CNS disorders Canale et al., 2016.
Cannabinoid Receptor Antagonists
Lan et al. (1999) conducted a study on the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Their research focused on identifying compounds that could potentially antagonize the effects of cannabinoids, which might be therapeutically beneficial for conditions exacerbated by cannabinoids Lan et al., 1999.
Molecular Interaction Studies
Shim et al. (2002) investigated the molecular interaction of a specific antagonist with the CB1 cannabinoid receptor, providing insights into the conformational preferences and pharmacophore models for CB1 receptor ligands. This research aids in understanding how structural analogues might interact with receptors, highlighting the importance of molecular design in developing therapeutic agents Shim et al., 2002.
2. Chemical Synthesis and Modification
Synthesis of Dihydropyrazole
Zhu et al. (2011) described an efficient strategy for synthesizing 4-methylene-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole from propargyl alcohol and N-sulfonylhydrazone. The proposed mechanism involves the formation of N-sulfonyl allenamide as a key intermediate. This research demonstrates a novel synthetic route that could be applied to the development of new compounds with potential biological activities Zhu et al., 2011.
3. Glycine Transporter 1 Inhibitor Development
GlyT1 Inhibitor Identification
Yamamoto et al. (2016) identified a potent and orally available glycine transporter 1 (GlyT1) inhibitor, highlighting its potential as a therapeutic agent for CNS-related conditions. The compound exhibited potent inhibitory activity, favorable pharmacokinetics, and increased cerebrospinal fluid concentration of glycine in rats, underscoring its potential for treating conditions associated with GlyT1 Yamamoto et al., 2016.
Properties
IUPAC Name |
N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-1-methylsulfonylpiperidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O3S/c1-4-18-11(2)13(9-16-18)8-15-14(19)12-6-5-7-17(10-12)22(3,20)21/h9,12H,4-8,10H2,1-3H3,(H,15,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJLLOGXMHFJCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)CNC(=O)C2CCCN(C2)S(=O)(=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.43 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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